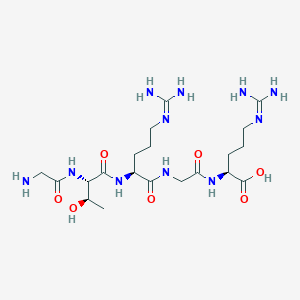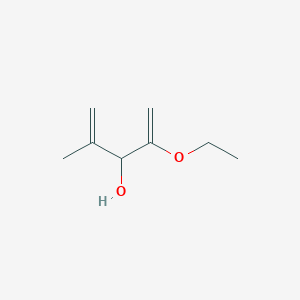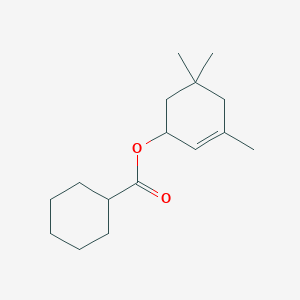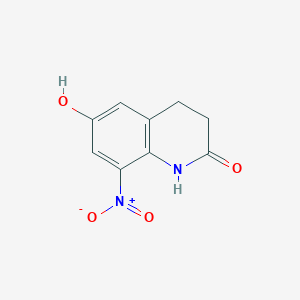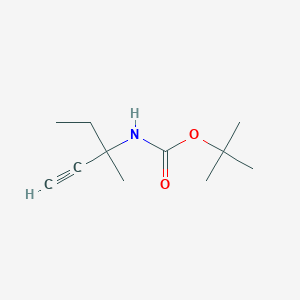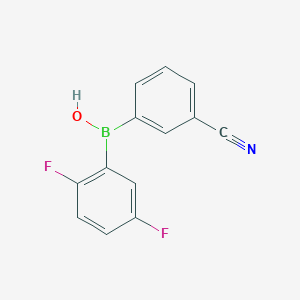![molecular formula C12H12N2O2S B12602058 Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate CAS No. 880256-83-7](/img/structure/B12602058.png)
Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate is a heterocyclic compound that contains a pyrazole ring attached to a benzoate ester through a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate typically involves the reaction of ethyl 2-bromobenzoate with 1H-pyrazole-1-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles like amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the preparation of more complex heterocyclic compounds.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate is not fully understood. it is believed to interact with various molecular targets through its pyrazole and benzoate moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(1H-imidazol-1-yl)sulfanyl]benzoate
- Ethyl 2-[(1H-triazol-1-yl)sulfanyl]benzoate
- Ethyl 2-[(1H-tetrazol-1-yl)sulfanyl]benzoate
Uniqueness
Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Compared to its imidazole, triazole, and tetrazole analogs, the pyrazole derivative may exhibit different reactivity and biological activity profiles .
Properties
CAS No. |
880256-83-7 |
|---|---|
Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
ethyl 2-pyrazol-1-ylsulfanylbenzoate |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-6-3-4-7-11(10)17-14-9-5-8-13-14/h3-9H,2H2,1H3 |
InChI Key |
CQKUVSRZGREAQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1SN2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


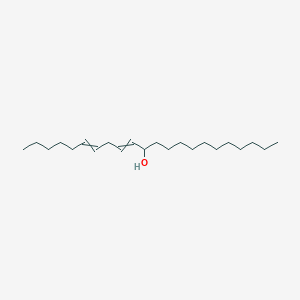

![Diphenyl[2-(trichlorostannyl)ethyl]phosphane](/img/structure/B12601979.png)
[2,4,6-tri(propan-2-yl)phenyl]phosphane](/img/structure/B12602001.png)
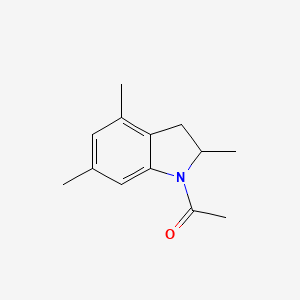

![Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate](/img/structure/B12602021.png)
